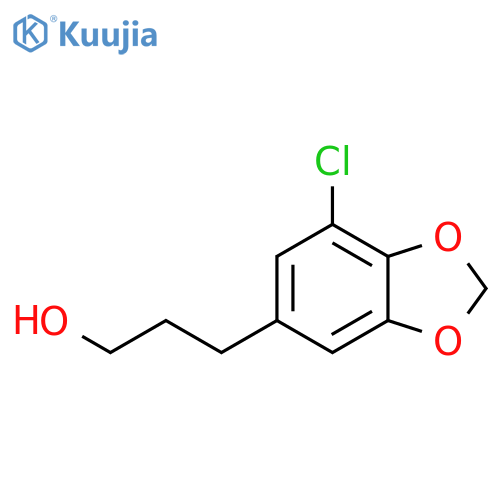Cas no 2228970-22-5 (3-(7-chloro-1,3-dioxaindan-5-yl)propan-1-ol)

2228970-22-5 structure
商品名:3-(7-chloro-1,3-dioxaindan-5-yl)propan-1-ol
3-(7-chloro-1,3-dioxaindan-5-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-(7-chloro-1,3-dioxaindan-5-yl)propan-1-ol
- EN300-1988741
- 2228970-22-5
-
- インチ: 1S/C10H11ClO3/c11-8-4-7(2-1-3-12)5-9-10(8)14-6-13-9/h4-5,12H,1-3,6H2
- InChIKey: NZCYLZRJGCROLJ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=C2C=1OCO2)CCCO
計算された属性
- せいみつぶんしりょう: 214.0396719g/mol
- どういたいしつりょう: 214.0396719g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 38.7Ų
3-(7-chloro-1,3-dioxaindan-5-yl)propan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1988741-2.5g |
3-(7-chloro-1,3-dioxaindan-5-yl)propan-1-ol |
2228970-22-5 | 2.5g |
$1931.0 | 2023-09-16 | ||
| Enamine | EN300-1988741-5g |
3-(7-chloro-1,3-dioxaindan-5-yl)propan-1-ol |
2228970-22-5 | 5g |
$2858.0 | 2023-09-16 | ||
| Enamine | EN300-1988741-10g |
3-(7-chloro-1,3-dioxaindan-5-yl)propan-1-ol |
2228970-22-5 | 10g |
$4236.0 | 2023-09-16 | ||
| Enamine | EN300-1988741-10.0g |
3-(7-chloro-1,3-dioxaindan-5-yl)propan-1-ol |
2228970-22-5 | 10g |
$3746.0 | 2023-05-31 | ||
| Enamine | EN300-1988741-0.1g |
3-(7-chloro-1,3-dioxaindan-5-yl)propan-1-ol |
2228970-22-5 | 0.1g |
$867.0 | 2023-09-16 | ||
| Enamine | EN300-1988741-0.5g |
3-(7-chloro-1,3-dioxaindan-5-yl)propan-1-ol |
2228970-22-5 | 0.5g |
$946.0 | 2023-09-16 | ||
| Enamine | EN300-1988741-1g |
3-(7-chloro-1,3-dioxaindan-5-yl)propan-1-ol |
2228970-22-5 | 1g |
$986.0 | 2023-09-16 | ||
| Enamine | EN300-1988741-0.05g |
3-(7-chloro-1,3-dioxaindan-5-yl)propan-1-ol |
2228970-22-5 | 0.05g |
$827.0 | 2023-09-16 | ||
| Enamine | EN300-1988741-0.25g |
3-(7-chloro-1,3-dioxaindan-5-yl)propan-1-ol |
2228970-22-5 | 0.25g |
$906.0 | 2023-09-16 | ||
| Enamine | EN300-1988741-5.0g |
3-(7-chloro-1,3-dioxaindan-5-yl)propan-1-ol |
2228970-22-5 | 5g |
$2525.0 | 2023-05-31 |
3-(7-chloro-1,3-dioxaindan-5-yl)propan-1-ol 関連文献
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
2228970-22-5 (3-(7-chloro-1,3-dioxaindan-5-yl)propan-1-ol) 関連製品
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量